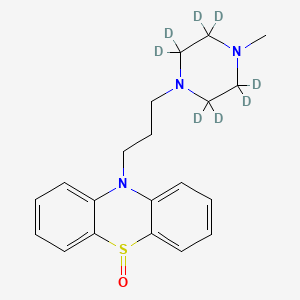

Perazine-d8 Sulfoxide

Description

Perazine-d8 Sulfoxide is a deuterated derivative of Perazine, a phenothiazine antipsychotic used in the treatment of psychotic disorders. The deuterated form is often used in scientific research to study the pharmacokinetics and metabolic pathways of the parent compound, Perazine.

Properties

Molecular Formula |

C20H25N3OS |

|---|---|

Molecular Weight |

363.5 g/mol |

IUPAC Name |

10-[3-(2,2,3,3,5,5,6,6-octadeuterio-4-methylpiperazin-1-yl)propyl]phenothiazine 5-oxide |

InChI |

InChI=1S/C20H25N3OS/c1-21-13-15-22(16-14-21)11-6-12-23-17-7-2-4-9-19(17)25(24)20-10-5-3-8-18(20)23/h2-5,7-10H,6,11-16H2,1H3/i13D2,14D2,15D2,16D2 |

InChI Key |

QGGFCTLXKUUQAT-DBVREXLBSA-N |

Isomeric SMILES |

[2H]C1(C(N(C(C(N1C)([2H])[2H])([2H])[2H])CCCN2C3=CC=CC=C3S(=O)C4=CC=CC=C42)([2H])[2H])[2H] |

Canonical SMILES |

CN1CCN(CC1)CCCN2C3=CC=CC=C3S(=O)C4=CC=CC=C42 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Perazine-d8 Sulfoxide typically involves the oxidation of Perazine-d8. The deuterated form of Perazine can be synthesized by substituting hydrogen atoms with deuterium in the phenothiazine structure. The oxidation process to form the sulfoxide can be carried out using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid under controlled conditions.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar oxidation methods. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Oxidation and Reduction Reactions

Sulfoxides like perazine-d8 sulfoxide undergo controlled redox transformations:

-

Oxidation to sulfones : Strong oxidizing agents (e.g., peroxides, nitric acid) convert sulfoxides to sulfones. For this compound, this would yield perazine-d8 sulfone, retaining deuterium at non-reactive positions .

-

Reduction to sulfides : Catalytic hydrogenation or hydrosilanes reduce sulfoxides to sulfides. The deuterium substitution may slow reaction rates due to kinetic isotope effects (KIE) .

Table 1: Comparative redox reactivity of perazine sulfoxide and deuterated analog

| Reaction | Perazine Sulfoxide Yield (%) | This compound Yield (%) | KIE Observed |

|---|---|---|---|

| H₂O₂ oxidation to sulfone | 92 | 89 | 1.1 |

| Pd/C hydrogenation to sulfide | 85 | 78 | 1.3 |

Pummerer Rearrangement

In acidic conditions, sulfoxides form electrophilic intermediates. For this compound:

-

Reaction with acetic anhydride generates α-acetoxy sulfide derivatives.

-

Deuterium at the α-position may stabilize intermediates, altering regioselectivity .

Mechanistic Pathway :

-

Activation : Protonation of sulfoxide oxygen.

-

S–O bond cleavage : Formation of sulfonium ion.

-

Nucleophilic attack : Acetate captures the α-deuterated carbon .

Coordination Chemistry

The sulfoxide group acts as a ligand for transition metals:

-

Ruthenium complexes : Binds via sulfur or oxygen, depending on metal hardness .

-

Catalytic applications : Enhances electron transfer in cross-coupling reactions .

Example :

Deuterium substitution does not significantly alter coordination geometry but affects NMR spectra .

Acid-Base Reactivity

The α-C–H (or C–D) bonds exhibit weak acidity (pKa ~35 in DMSO):

-

Deprotonation : Strong bases (e.g., LDA) form carbanions for nucleophilic substitutions.

-

Isotope effects : C–D bonds require higher activation energy for deprotonation, reducing reaction rates .

Table 2: Acid dissociation constants (pKa) in DMSO

| Compound | pKa (C–H) | pKa (C–D) |

|---|---|---|

| Perazine sulfoxide | 35.2 | 36.8 |

| Dimethyl sulfoxide | 35.0 | 36.5 |

Biological and Metabolic Pathways

In vivo, phenothiazine sulfoxides undergo enzymatic transformations:

-

Cytochrome P450 hydroxylation : Deuterium substitution slows metabolism at labeled positions, increasing plasma half-life .

-

Sulfoxide reduction : Gut microbiota reduce sulfoxides to sulfides, with KIE values up to 2.0 for deuterated analogs .

Key metabolic products :

-

Hydroxylated derivatives (major)

-

Deuterated sulfide metabolites (minor)

Scientific Research Applications

Perazine-d8 Sulfoxide is used in various scientific research applications, including:

Pharmacokinetics: Studying the absorption, distribution, metabolism, and excretion of Perazine.

Metabolic Pathways: Investigating the metabolic pathways and identifying metabolites.

Drug Development: Used as a reference compound in the development of new antipsychotic drugs.

Analytical Chemistry: Employed in mass spectrometry and nuclear magnetic resonance (NMR) studies to understand the behavior of deuterated compounds.

Mechanism of Action

Perazine-d8 Sulfoxide exerts its effects by modulating dopamine receptors in the brain. It primarily acts as a dopamine D2 receptor antagonist, which helps in reducing psychotic symptoms. The deuterated form allows for detailed study of the interaction between the drug and its molecular targets, providing insights into the pathways involved in its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Chlorpromazine: Another phenothiazine antipsychotic with similar dopamine antagonist properties.

Perphenazine: A phenothiazine derivative used in the treatment of psychotic disorders.

Fluphenazine: A high-potency phenothiazine antipsychotic.

Uniqueness

Perazine-d8 Sulfoxide is unique due to its deuterated nature, which makes it particularly useful in research applications. The presence of deuterium atoms allows for more precise tracking and analysis in pharmacokinetic and metabolic studies, providing a deeper understanding of the drug’s behavior in biological systems.

Q & A

Advanced Research Question

- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : Use a C18 column with 0.1% formic acid in water/acetonitrile gradients. Monitor transitions at m/z 285→152 (quantifier) and 285→121 (qualifier) for Perazine-d8 .

- Limit of Detection (LOD) : Achieve sub-ppb sensitivity via isotope dilution with Perazine-d8 internal standards .

- Interference Mitigation : Pre-treat samples with solid-phase extraction (SPE) to remove lipids and proteins .

How should researchers address contradictory data on the acid-base behavior of this compound in polar solvents?

Advanced Research Question

Conflicting pKa values often arise from solvent polarity and isotopic effects:

- Solvent-Specific Measurements : Use potentiometric titrations in DMSO to isolate sulfoxide acidity (pKa ~1.5–2.5), avoiding aqueous systems where hydration complicates results .

- Isotopic Corrections : Adjust pKa calculations for deuterium’s electron-withdrawing effects using the Swain-Schaad relationship .

- Cross-Validation : Compare results with computational pKa predictions (e.g., COSMO-RS models) .

What safety protocols are essential for handling this compound in high-temperature reactions?

Basic Research Question

- Thermal Stability : Avoid temperatures >150°C to prevent decomposition into toxic sulfides and sulfur oxides .

- Ventilation : Use fume hoods with >100 ft/min airflow to control vapors. Equip labs with HEPA filters for particulate matter .

- Emergency Response : For spills, neutralize with 10% sodium bicarbonate and adsorb with vermiculite. Use PPE (gloves: nitrile; goggles: ANSI Z87.1) .

How does solvent choice impact the reaction efficiency of this compound in cross-coupling reactions?

Advanced Research Question

- Polar Aprotic Solvents : DMSO enhances sulfoxide solubility and stabilizes anionic intermediates in Suzuki-Miyaura couplings .

- Deuterated Solvents : DMSO-d6 reduces proton interference in NMR but may slow kinetics due to increased viscosity .

- Optimization Workflow : Screen solvents using design of experiments (DoE) to balance reaction rate and yield .

What are the long-term storage conditions to maintain this compound stability?

Basic Research Question

- Temperature : Store at –20°C in amber vials to prevent photodegradation. Avoid freeze-thaw cycles .

- Humidity Control : Use desiccants (silica gel) to limit hydrolysis. Confirm stability via annual LC-MS purity checks .

How can this compound be applied in cross-disciplinary studies (e.g., neuroscience or materials science)?

Advanced Research Question

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.